molecular formula C8H8BrN5 B3036554 (E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide CAS No. 356783-24-9

(E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide

Cat. No.: B3036554
CAS No.: 356783-24-9
M. Wt: 254.09 g/mol
InChI Key: ZPJLEXQQDZICSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N’-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a bromo and a cyano group attached to the pyrazine ring, along with a dimethylformimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N’-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-3-cyanopyrazine.

    Reaction with Dimethylformamide: The 5-bromo-3-cyanopyrazine is then reacted with dimethylformamide under specific conditions to form the desired product.

Chemical Reactions Analysis

Types of Reactions: (E)-N’-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Oxidation Reactions: The pyrazine ring can undergo oxidation under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromo group.

    Reduction Reactions: Amino derivatives of the original compound.

    Oxidation Reactions: Oxidized forms of the pyrazine ring.

Scientific Research Applications

(E)-N’-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactions: The presence of reactive groups such as the bromo and cyano groups allows it to participate in various chemical transformations.

Comparison with Similar Compounds

    5-Bromo-3-cyanopyrazine: Lacks the dimethylformimidamide moiety.

    N,N-Dimethylformimidamide: Lacks the pyrazine ring and bromo/cyano groups.

    Other Pyrazine Derivatives: Compounds with different substituents on the pyrazine ring.

Uniqueness: (E)-N’-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide is unique due to the combination of the bromo, cyano, and dimethylformimidamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN5/c1-14(2)5-12-8-6(3-10)13-7(9)4-11-8/h4-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJLEXQQDZICSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C(N=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide
Reactant of Route 2
Reactant of Route 2
(E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide
Reactant of Route 3
Reactant of Route 3
(E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide
Reactant of Route 4
Reactant of Route 4
(E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide
Reactant of Route 6
Reactant of Route 6
(E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.